molecular formula C5H18N2Na2O11P2 B12396520 Zoledronic acid (disodium tetrahydrate)

Zoledronic acid (disodium tetrahydrate)

Cat. No.: B12396520
M. Wt: 390.13 g/mol
InChI Key: VZUXMKUISMKNFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zoledronic acid typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid. The classical process uses phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) as reagents . The steps include:

    Synthesis of IAA Methyl Ester: This involves the esterification of imidazole-1-acetic acid.

    Ester Hydrolysis: The methyl ester is hydrolyzed to produce imidazole-1-acetic acid.

    Phosphonation: Imidazole-1-acetic acid is reacted with phosphorous acid and phosphorus trichloride to form the bis-phosphonate intermediate.

    Hydrolysis: The intermediate is hydrolyzed to yield zoledronic acid.

Industrial Production Methods

In industrial settings, the preparation method for zoledronic acid involves using ionic liquids as reaction media to enhance yield and purity. The process includes condensing imidazole-1-acetic acid hydrochloride with phosphoric acid and phosphorus trichloride, followed by hydrolysis to obtain zoledronic acid monohydrate. This is then reacted with sodium hydroxide for salification to produce zoledronic acid (disodium tetrahydrate) .

Chemical Reactions Analysis

Types of Reactions

Zoledronic acid undergoes various chemical reactions, including:

    Substitution Reactions: Involving the imidazole ring.

    Hydrolysis: To form different hydrated forms of the compound.

    Complexation: With metal ions due to its bisphosphonate structure.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Zoledronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other bisphosphonates.

    Biology: Studied for its effects on cellular processes such as apoptosis and cell proliferation.

    Medicine: Extensively used in the treatment of bone diseases and cancer-related conditions. .

    Industry: Used in the development of bone substitutes and other biomaterials.

Mechanism of Action

Zoledronic acid exerts its effects by inhibiting bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside osteoclasts, zoledronic acid inhibits farnesyl diphosphate synthase, an enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTP-binding proteins, leading to osteoclast apoptosis and reduced bone resorption .

Comparison with Similar Compounds

Zoledronic acid is part of the nitrogen-containing bisphosphonates, which include:

  • Ibandronic Acid
  • Minodronic Acid
  • Risedronic Acid

Uniqueness

Zoledronic acid is distinguished by its high potency and long duration of action. It has a higher affinity for bone mineral and a longer half-life compared to other bisphosphonates, making it highly effective in reducing fracture risk and bone turnover .

List of Similar Compounds

  • Ibandronic Acid
  • Minodronic Acid
  • Risedronic Acid
  • Pamidronate
  • Alendronate

Zoledronic acid’s unique properties make it a valuable compound in the treatment of various bone-related conditions and a subject of extensive scientific research.

Properties

Molecular Formula

C5H18N2Na2O11P2

Molecular Weight

390.13 g/mol

InChI

InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2

InChI Key

VZUXMKUISMKNFY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O.O.[Na].[Na]

Origin of Product

United States

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